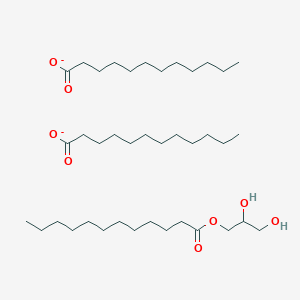
2,3-Dihydroxypropyl dodecanoate;dodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl dodecanoate, also known as glyceryl monododecanoate or monolaurin, is an ester derived from dodecanoic acid (lauric acid) and glycerol. It is a monoglyceride that is commonly found in nature, particularly in coconut oil and breast milk. This compound is known for its antimicrobial properties and is used in various applications, including food preservation, cosmetics, and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl dodecanoate can be synthesized through the esterification of dodecanoic acid with glycerol. The reaction typically involves heating dodecanoic acid with glycerol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of 2,3-dihydroxypropyl dodecanoate often involves the use of enzymatic catalysis. Lipases, which are enzymes that catalyze the hydrolysis of fats, are used to facilitate the esterification process. This method is preferred due to its higher specificity and milder reaction conditions compared to chemical catalysis .
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl dodecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanoic acid and glycerol.
Oxidation: The hydroxyl groups in the glycerol moiety can be oxidized to form aldehydes or carboxylic acids.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters with other acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Alcohols or acids in the presence of catalysts.
Major Products
Hydrolysis: Dodecanoic acid and glycerol.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Ethers or esters.
科学的研究の応用
2,3-Dihydroxypropyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its antimicrobial properties against bacteria, viruses, and fungi.
Medicine: Investigated for its potential use in treating infections and as an immune system booster.
Industry: Used in food preservation, cosmetics, and personal care products due to its antimicrobial properties.
作用機序
The antimicrobial activity of 2,3-dihydroxypropyl dodecanoate is attributed to its ability to disrupt the lipid membranes of microorganisms. The compound inserts itself into the lipid bilayer, causing increased membrane permeability and ultimately leading to cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi .
類似化合物との比較
2,3-Dihydroxypropyl dodecanoate is similar to other monoglycerides, such as:
2,3-Dihydroxypropyl octanoate: Derived from octanoic acid, it has similar antimicrobial properties but is less effective against certain microorganisms.
2,3-Dihydroxypropyl decanoate: Derived from decanoic acid, it also exhibits antimicrobial activity but with different efficacy profiles.
2,3-Dihydroxypropyl tetradecanoate: Derived from tetradecanoic acid, it has a broader spectrum of activity but may be less stable under certain conditions.
The uniqueness of 2,3-dihydroxypropyl dodecanoate lies in its balance of antimicrobial efficacy and stability, making it a versatile compound for various applications .
特性
分子式 |
C39H76O8-2 |
|---|---|
分子量 |
673.0 g/mol |
IUPAC名 |
2,3-dihydroxypropyl dodecanoate;dodecanoate |
InChI |
InChI=1S/C15H30O4.2C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16;2*1-2-3-4-5-6-7-8-9-10-11-12(13)14/h14,16-17H,2-13H2,1H3;2*2-11H2,1H3,(H,13,14)/p-2 |
InChIキー |
YIHDVJGPXYZQIT-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















